3-Tert-butyl-6-chloropyridazine
Overview
Description
3-Tert-butyl-6-chloropyridazine is a heterocyclic compound belonging to the pyridazine family. It is characterized by the presence of a tert-butyl group at the third position and a chlorine atom at the sixth position of the pyridazine ring.
Preparation Methods
The synthesis of 3-Tert-butyl-6-chloropyridazine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the chlorination of 3-tert-butylpyridazine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained .
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
3-Tert-butyl-6-chloropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the sixth position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Coupling Reactions: this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve the replacement or modification of the chlorine atom or the tert-butyl group .
Scientific Research Applications
3-Tert-butyl-6-chloropyridazine has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-chloropyridazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could involve the disruption of cellular signaling pathways .
Comparison with Similar Compounds
3-Tert-butyl-6-chloropyridazine can be compared with other pyridazine derivatives, such as:
3-Tert-butyl-6-fluoropyridazine: Similar in structure but with a fluorine atom instead of chlorine, this compound may exhibit different reactivity and biological activity due to the electronegativity of fluorine.
3-Tert-butyl-6-bromopyridazine: The presence of a bromine atom can influence the compound’s reactivity in substitution and coupling reactions.
3-Tert-butyl-6-iodopyridazine: Iodine’s larger atomic size and lower bond dissociation energy compared to chlorine can affect the compound’s chemical behavior.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-tert-butyl-6-chloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-8(2,3)6-4-5-7(9)11-10-6/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEMBHNMSYYDTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542318 | |
Record name | 3-tert-Butyl-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41144-46-1 | |
Record name | 3-tert-Butyl-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40542318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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